molecular formula C7H10F2O2 B1449928 (S)-methyl 3,3-difluorocyclopentanecarboxylate CAS No. 1408002-87-8

(S)-methyl 3,3-difluorocyclopentanecarboxylate

Cat. No.: B1449928
CAS No.: 1408002-87-8
M. Wt: 164.15 g/mol
InChI Key: ADUIVPFOAZXVOE-YFKPBYRVSA-N
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Description

“(S)-methyl 3,3-difluorocyclopentanecarboxylate” is a chemical compound with the CAS Number: 1394129-94-2 . It has a molecular weight of 164.15 . The compound is stored in a refrigerator and is shipped at room temperature . It appears as a colorless to yellow liquid .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 3,3-difluorocyclopentanecarboxylate . The InChI code is 1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3 . The InChI key is ADUIVPFOAZXVOE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . It is stored in a refrigerator and is shipped at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H320, H335 . The precautionary statements include P202, P261, P280, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

(S)-methyl 3,3-difluorocyclopentanecarboxylate plays a role in various biochemical reactions, particularly those involving fluorinated compounds. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with enzymes and proteins. For instance, it has been observed that fluorinated compounds can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . Additionally, this compound may interact with other biomolecules such as transport proteins and receptors, influencing their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of significant interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, fluorinated compounds have been shown to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, fluorinated compounds are known to inhibit certain enzymes by forming stable complexes with their active sites . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that fluorinated compounds can be relatively stable, but they may undergo degradation under certain conditions, leading to changes in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and cell signaling pathways. At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects and dose-response relationships should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of fluorinated compounds, leading to their biotransformation and elimination from the body . Additionally, this compound may interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, this compound may bind to plasma proteins, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

methyl (1S)-3,3-difluorocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUIVPFOAZXVOE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173972
Record name Cyclopentanecarboxylic acid, 3,3-difluoro-, methyl ester, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408002-87-8
Record name Cyclopentanecarboxylic acid, 3,3-difluoro-, methyl ester, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408002-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 3,3-difluoro-, methyl ester, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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